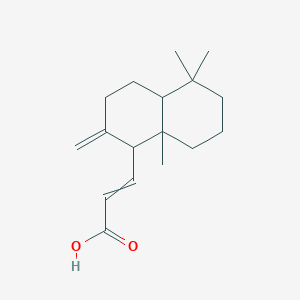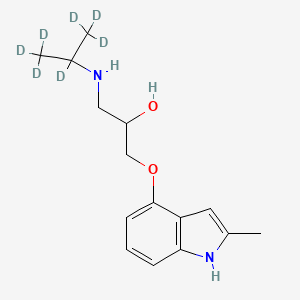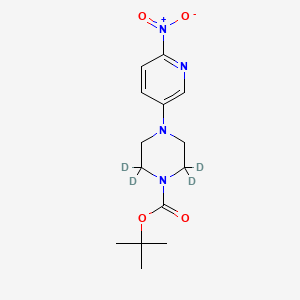
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is a labeled analogue of Serine Hydrolase inhibitor-1-pip-2-nitropyridine. This compound is used as an intermediate in the synthesis of Palbociclib, a drug used in cancer treatment. The compound is characterized by its molecular formula C14H16D4N4O4 and a molecular weight of 312.36.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is carried out in specialized facilities equipped to handle isotopic labeling. The process involves strict control of reaction parameters to ensure high purity and yield. The compound is produced in bulk quantities to meet the demands of research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include amines, substituted piperazines, and carboxylic acids. These products are often intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to study enzyme activity and inhibition.
Medicine: Utilized in the development of drugs targeting serine hydrolases, which play a role in various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the synthesis of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The compound exerts its effects by inhibiting serine hydrolases, a class of enzymes involved in numerous physiological processes. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Serine Hydrolase inhibitor-1-pip-2-nitropyridine: The unlabeled analogue of the compound.
Palbociclib: A drug synthesized using Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 as an intermediate.
Other Serine Hydrolase Inhibitors: Compounds like acetylcholinesterase inhibitors and butyrylcholinesterase inhibitors.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and other analytical techniques. This labeling provides insights into reaction mechanisms and enzyme interactions that are not possible with unlabeled compounds.
Propiedades
Fórmula molecular |
C14H20N4O4 |
|---|---|
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
tert-butyl 2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3/i8D2,9D2 |
Clave InChI |
SUWKOEMQNOBJEQ-LZMSFWOYSA-N |
SMILES isomérico |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
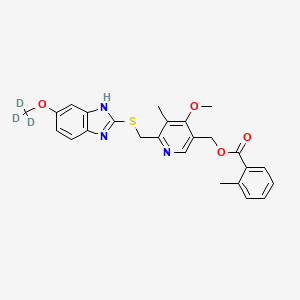
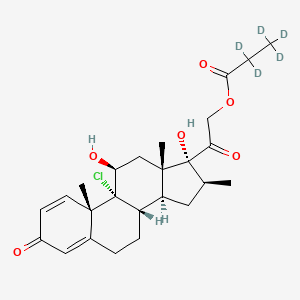
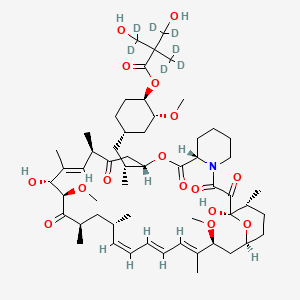
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
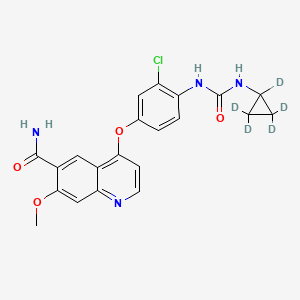
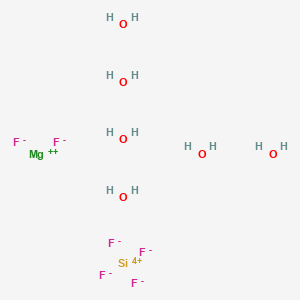
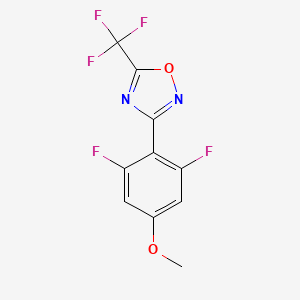
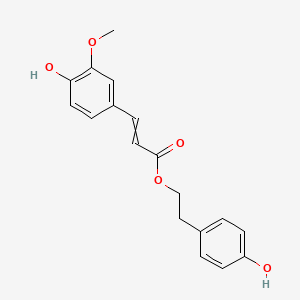
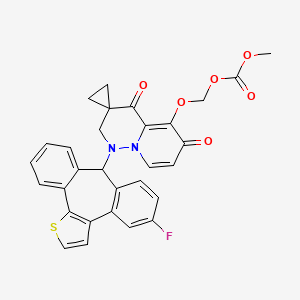
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
